![molecular formula C19H17N5O2S B2875263 3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-93-5](/img/structure/B2875263.png)
3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, with a dimethoxyphenyl group attached at the 3-position and a pyridin-3-ylmethylsulfanyl group attached at the 6-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the electron-rich dimethoxyphenyl group and the electron-deficient triazolopyridazine core . The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and pyridin-3-ylmethylsulfanyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Cardiovascular Research
Studies on cardiovascular agents have highlighted the synthesis and evaluation of various 1,2,4-triazolo[4,3-b]pyridazine derivatives for their coronary vasodilating and antihypertensive activities. Although specific details about "3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine" were not found, related compounds in this class have shown potential as cardiovascular agents due to their potent activities in dilating coronary arteries and lowering blood pressure (Sato et al., 1980).
Synthetic Methodologies
The compound is part of the broader category of 1,2,4-triazolo[4,3-b]pyridazines, which have been synthesized and transformed into various heterocyclic systems. For example, transformations of 1,2,4-triazine to pyridazine and further to triazolo[4,3-b]pyridazines have been explored, providing valuable insights into synthetic pathways that could be applicable to the synthesis of "3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine" and related compounds (Kozhevnikov et al., 2005).
Anti-diabetic Research
The anti-diabetic properties of triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to "3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine", have been investigated. These compounds were evaluated for their potential as Dipeptidyl peptidase-4 (DPP-4) inhibitors, showcasing the therapeutic potential of triazolo[4,3-b]pyridazines in the management of diabetes through inhibition of DPP-4 and enhancement of insulin secretion (Bindu et al., 2019).
Molecular Docking and Screening
Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including compounds with structural similarities to "3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine", have been subjected to molecular docking screenings. These studies provide insights into the binding efficiencies of such compounds to target proteins, further demonstrating their potential in drug development and therapeutic applications (Flefel et al., 2018).
Structural and Theoretical Studies
Detailed structural analysis, DFT calculations, and Hirshfeld surface studies have been conducted on pyridazine derivatives, including triazolo[4,3-b]pyridazines. These studies highlight the significance of understanding the molecular and electronic structure of such compounds, which is crucial for their application in medicinal chemistry and drug design (Sallam et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-15-6-5-14(10-16(15)26-2)19-22-21-17-7-8-18(23-24(17)19)27-12-13-4-3-9-20-11-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAJQKIGUDTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。